molecular formula C12H18N2O3S B14832055 N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide

Cat. No.: B14832055
M. Wt: 270.35 g/mol
InChI Key: XQQULTXKBDIOOU-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-propan-2-ylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)10-6-7-13-12(14-18(3,15)16)11(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

XQQULTXKBDIOOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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